molecular formula C12H18N2OS B395377 1-(1-Hydroxybutan-2-yl)-3-(2-methylphenyl)thiourea

1-(1-Hydroxybutan-2-yl)-3-(2-methylphenyl)thiourea

Cat. No.: B395377
M. Wt: 238.35g/mol
InChI Key: IBZQFPVECCBLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea is a chemical compound with the molecular formula C12H18N2OS and a molecular weight of 238.35 g/mol . This compound is known for its unique structure, which includes a thiourea group bonded to a hydroxymethylpropyl and a methylphenyl group. It has various applications in scientific research, particularly in chemistry and biology.

Preparation Methods

The synthesis of N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 1-(hydroxymethyl)propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The hydroxymethyl and methylphenyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35g/mol

IUPAC Name

1-(1-hydroxybutan-2-yl)-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C12H18N2OS/c1-3-10(8-15)13-12(16)14-11-7-5-4-6-9(11)2/h4-7,10,15H,3,8H2,1-2H3,(H2,13,14,16)

InChI Key

IBZQFPVECCBLOJ-UHFFFAOYSA-N

SMILES

CCC(CO)NC(=S)NC1=CC=CC=C1C

Canonical SMILES

CCC(CO)NC(=S)NC1=CC=CC=C1C

Origin of Product

United States

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